molecular formula C14H10F2O B8485113 1-(2,4-Difluorophenyl)-2-phenylethanone

1-(2,4-Difluorophenyl)-2-phenylethanone

Cat. No.: B8485113
M. Wt: 232.22 g/mol
InChI Key: MYGHQCXTEIBLFW-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)-2-phenylethanone is a fluorinated acetophenone derivative characterized by a difluorophenyl group at the 2,4-positions and a phenyl group attached to the ethanone backbone. This compound is of interest in pharmaceutical and materials chemistry due to the electron-withdrawing nature of fluorine substituents, which enhance metabolic stability and influence intermolecular interactions .

Properties

Molecular Formula

C14H10F2O

Molecular Weight

232.22 g/mol

IUPAC Name

1-(2,4-difluorophenyl)-2-phenylethanone

InChI

InChI=1S/C14H10F2O/c15-11-6-7-12(13(16)9-11)14(17)8-10-4-2-1-3-5-10/h1-7,9H,8H2

InChI Key

MYGHQCXTEIBLFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=C(C=C(C=C2)F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 1-(2,4-Difluorophenyl)-2-phenylethanone and related compounds:

Compound Name Molecular Formula Substituents Key Properties/Applications Synthesis Method (Reference)
This compound C₁₄H₁₀F₂O 2,4-diF, phenyl Fluorine enhances electronegativity; potential pharmacological activity Likely Friedel-Crafts acylation or condensation (analogous to )
1-(2,4-Dihydroxyphenyl)-2-phenylethanone C₁₄H₁₂O₃ 2,4-diOH, phenyl High polarity (m.p. ~200°C), hydrogen bonding BF₃·Et₂O-catalyzed condensation
1-(4-Fluorophenyl)-2-phenylethanone C₁₄H₁₁FO 4-F, phenyl Lower polarity than di-F analog; intermediate in drug synthesis Halogenation or fluorination of parent compound
1-(2,4-Dihydroxyphenyl)-2-(4-fluorophenyl)ethanone C₁₄H₁₁FO₃ 2,4-diOH, 4-F-phenyl Dual functional groups for H-bonding and electronic effects Multi-step acylation and protection
2,2-dichloro-1-(4-fluorophenyl)-2-phenylethanone C₁₄H₉Cl₂FO 4-F, 2,2-diCl, phenyl Chlorine enhances lipophilicity; impurity in pharmaceuticals Chlorination of fluorophenylacetone

Key Differences in Physicochemical Properties

  • Fluorine vs. Hydroxyl Groups: The replacement of hydroxyl (-OH) groups with fluorine (-F) in this compound reduces hydrogen-bonding capacity, lowering melting points compared to dihydroxy analogs (e.g., 1-(2,4-Dihydroxyphenyl)-2-phenylethanone, m.p. ~200°C ). Fluorine’s electronegativity also increases electron deficiency, affecting reactivity in electrophilic substitutions.
  • Biological Activity: Fluorinated compounds like 1-[2-(2-(diethylamino)ethoxy)phenyl]-2-phenylethanone (pA₂ 6.67 ) demonstrate receptor antagonism, suggesting that this compound could be optimized for similar bioactivity through structural tuning.

Preparation Methods

Reaction Mechanism and Substrate Selection

In a representative procedure, 1,2-difluorobenzene reacts with chloroacetyl chloride in the presence of aluminum chloride (AlCl₃) under reflux conditions. The Lewis acid generates an acylium ion, which attacks the electron-rich aromatic ring at the ortho or para position relative to the fluorine substituents. For 2,4-difluorophenyl derivatives, steric and electronic effects favor acylation at the less hindered position, yielding the desired regioisomer.

Optimization Insights :

  • Catalyst Loading : AlCl₃ is typically used in stoichiometric amounts (1:1 molar ratio to acyl chloride).

  • Solvent Choice : Dichloromethane (DCM) or nitrobenzene enhances electrophile stability, with DCM preferred for its low boiling point and ease of removal.

  • Temperature : Reflux conditions (40–50°C) balance reaction rate and side-product formation.

Case Study: High-Yield Synthesis

A patent-pending protocol achieved a 98% yield of 2-chloro-1-(3,4-difluorophenyl)ethanone using AlCl₃-catalyzed acylation. While this intermediate differs from the target compound, substituting chloroacetyl chloride with benzoyl chloride or phenylacetyl chloride could direct the synthesis toward this compound.

Data Table 1: Friedel-Crafts Acylation Parameters

ParameterValue/RangeSource
CatalystAlCl₃ (1.0 equiv)
SolventDichloromethane
Temperature40–50°C (reflux)
Reaction Time3–5 hours
YieldUp to 98%

Palladium-Catalyzed Dehalogenation for Intermediate Functionalization

Palladium-catalyzed hydrogenolysis offers a route to dehalogenate intermediates en route to the target ketone. This method is critical when halogenated precursors are used to control regioselectivity.

Two-Step Synthesis Strategy

A patent describing voriconazole intermediates highlights a two-step process:

  • Alkylation : 2-Chloro-2',4'-difluoroacetophenone reacts with 3-chloro-1,2,4-triazole in tetrahydrofuran (THF) with potassium carbonate.

  • Dehalogenation : The chloro intermediate undergoes hydrogenolysis using 10% palladium on carbon (Pd/C) in ethanol under 1 MPa H₂.

Adaptation for Target Compound :
Replacing 3-chloro-1,2,4-triazole with a phenyl-containing nucleophile (e.g., phenylboronic acid in a Suzuki coupling) could yield this compound.

Data Table 2: Palladium-Catalyzed Dehalogenation Conditions

ParameterValue/RangeSource
Catalyst10% Pd/C
SolventEthanol
Hydrogen Pressure1 MPa
Temperature50–75°C
Yield87–89% per step

Phase Transfer Catalysis for Enhanced Reactivity

Phase transfer catalysis (PTC) enables reactions between immiscible reactants, improving yields and reducing energy input. A Chinese patent demonstrates this approach for triazole-containing acetophenones, which can be modified for phenyl-substituted targets.

Oxidative Coupling Under PTC Conditions

In a reported procedure, α-(2,4-difluorophenyl)-β-1H-1,2,4-triazole acetophenone undergoes oxidation using a phase transfer catalyst (tetrabutylammonium bromide) and 50% NaOH. Adapting this method to phenylacetyl derivatives could facilitate ketone formation via oxidative deprotection or coupling.

Critical Factors :

  • Catalyst Selection : Quaternary ammonium salts (e.g., TBAB) enhance interfacial reactivity.

  • Oxidant Choice : Sodium persulfate or KMnO₄ may replace the sulfur-containing oxidants mentioned in the patent.

Comparative Analysis of Methodologies

Efficiency and Scalability

  • Friedel-Crafts Acylation : High yields (≥95%) but requires stoichiometric AlCl₃, complicating waste management.

  • Palladium Catalysis : Step-efficient but demands pressurized H₂ and noble metal catalysts, increasing costs.

  • Phase Transfer Catalysis : Mild conditions and scalability potential, though substrate specificity limits broad application.

Environmental and Economic Considerations

  • Solvent Recovery : DCM (Friedel-Crafts) and ethanol (Pd/C) are recyclable, reducing environmental impact.

  • Catalyst Reusability : Pd/C can be recovered via filtration, though activity loss after cycles necessitates replacement .

Q & A

Q. What are the common synthetic routes for preparing 1-(2,4-Difluorophenyl)-2-phenylethanone in laboratory settings?

A practical approach involves Friedel-Crafts acylation or cross-coupling reactions . For example, reacting 2,4-difluorobenzene derivatives with phenacyl halides in the presence of Lewis acids (e.g., AlCl₃) can yield the target compound. Alternatively, halogenation of precursor ketones (e.g., substituting hydroxyl groups in 1-(2,4-dihydroxyphenyl)-2-phenylethanone with fluorine via fluorinating agents like DAST) may be employed . Optimizing reaction conditions (e.g., pH 4–6, copper catalysts) from similar acetophenone syntheses is recommended to enhance yield .

Q. How can researchers characterize the molecular structure of this compound?

Key techniques include:

  • NMR spectroscopy : 19F^{19}\text{F} NMR identifies fluorine substitution patterns, while 1H^{1}\text{H} NMR confirms phenyl group integration.
  • Mass spectrometry (HRMS) : Validates molecular weight (expected C14H10F2OC_{14}H_{10}F_{2}O) and fragmentation patterns.
  • X-ray crystallography : Resolves spatial arrangement, as demonstrated for structurally related cyclopropane derivatives .
  • IR spectroscopy : Confirms ketone C=O stretch (~1700 cm1^{-1}) and aryl-F vibrations .

Q. What purification methods are effective for isolating high-purity this compound?

  • Steam distillation : Removes volatile byproducts.
  • Solvent extraction : Use benzene or dichloromethane for phase separation .
  • Column chromatography : Silica gel with hexane/ethyl acetate gradients isolates the target compound.
  • Recrystallization : Ethanol or acetone yields crystalline product.

Advanced Questions

Q. How does the electronic structure of this compound influence its reactivity?

The electron-withdrawing fluorine substituents on the aryl ring polarize the ketone group, enhancing electrophilicity at the carbonyl carbon. This facilitates nucleophilic additions (e.g., Grignard reactions). Density-functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model charge distribution and frontier molecular orbitals, predicting sites for electrophilic or radical attacks . Comparative studies with non-fluorinated analogs show reduced electron density at the carbonyl oxygen, affecting hydrogen-bonding interactions .

Q. What are the applications of this compound in pharmaceutical research?

While direct data is limited, structurally related compounds exhibit:

  • Antifungal activity : Triazole derivatives (e.g., tebuconazole) leverage difluorophenyl groups for target binding .
  • Proteomics tools : Similar acetophenones serve as photoaffinity labels or enzyme inhibitors .
  • Drug intermediates : Fluorinated ketones are precursors to bioactive molecules like β-amino alcohols .

Q. How can DFT resolve discrepancies between experimental and computational stability data for this compound?

  • Geometry optimization : Compare DFT-predicted bond lengths/angles with crystallographic data .
  • Thermochemical analysis : Calculate Gibbs free energy of formation and compare with experimental calorimetry.
  • Solvent effects : Incorporate polarizable continuum models (PCM) to simulate solvent interactions, addressing stability variations in different media .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Synthesis Optimization

ParameterOptimal RangeReference
pH4–6
CatalystCuSO₄ or AlCl₃
Temperature80–100°C
SolventBenzene/Water

Q. Table 2. Spectroscopic Benchmarks

TechniqueExpected SignalReference
19F^{19}\text{F} NMR-110 to -120 ppm (meta-F), -100 ppm (para-F)
IR (C=O)1680–1700 cm1^{-1}
HRMSm/zm/z 244.0700 (M+^+)

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